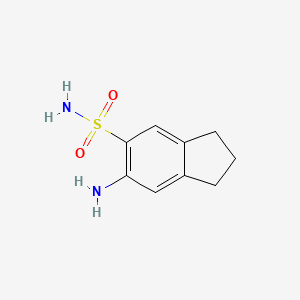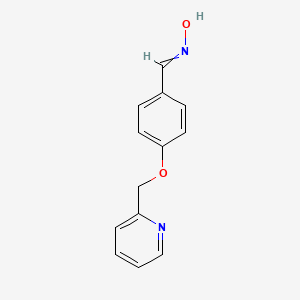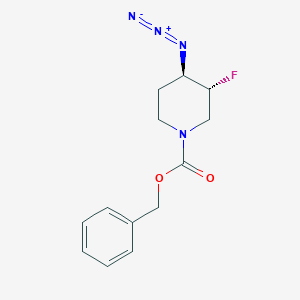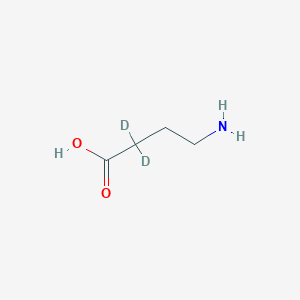
6-Amino-2,3-Dihydro-1H-inden-5-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Amino-2,3-dihydro-1h-indene-5-sulfonamide” is a nitrogen-containing heterocyclic compound. It has a molecular weight of 212.27 . The IUPAC name for this compound is the same as its common name .
Synthesis Analysis
In a study, a series of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues were designed and synthesized as NLRP3 inflammasome inhibitors .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3,10H2,(H2,11,12,13) .
Chemical Reactions Analysis
The compound has been used in the synthesis of NLRP3 inflammasome inhibitors .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Verbindungen, die dem „6-Amino-2,3-Dihydro-1H-inden-5-sulfonamid“ ähnlich sind, wurden auf ihr Potenzial zur Behandlung von Krebs untersucht. Beispielsweise haben bestimmte Derivate vielversprechende Ergebnisse gezeigt, die Kinaseaktivität von DDR1 (Discoidin Domain Receptor 1) zu hemmen, welches an der Progression von Bauchspeicheldrüsenkrebs beteiligt ist .
Antivirale Aktivität
Indolderivate, die eine strukturelle Ähnlichkeit mit der fraglichen Verbindung aufweisen, wurden synthetisiert und auf ihre anti-HIV-Aktivität gegen verschiedene Stämme des Virus getestet . Dies deutet auf potenzielle antivirale Anwendungen für „this compound“ hin.
Strahlenschutz
Studien an verwandten Verbindungen haben auf strahlenschutzwirksame Wirkungen hingewiesen, wie z. B. die Beschleunigung der Wiederherstellung des hämatopoetischen Systems und die Reduzierung von strahleninduzierten DNA-Schäden . Dies könnte eine wichtige Anwendung beim Schutz vor Strahlenexposition sein.
Antibakterielle und Antimykotische Eigenschaften
Derivate von 2,3-Dihydro-1H-inden-1-on wurden synthetisiert und zeigten antibakterielle und antimykotische Eigenschaften . Daher kann „this compound“ auch ähnliche antimikrobielle Aktivitäten aufweisen.
Hemmung von Signalwegen
Die Hemmung von DDR1-Signalwegen durch verwandte Verbindungen legt nahe, dass „this compound“ verwendet werden könnte, um spezifische zelluläre Signalwege zu untersuchen oder zu hemmen, die an verschiedenen Krankheiten beteiligt sind .
Wiederherstellung des hämatopoetischen Systems
Verbindungen mit strukturellen Ähnlichkeiten haben gezeigt, dass sie die Wiederherstellung des hämatopoetischen Systems beschleunigen, was nach Behandlungen wie Chemotherapie oder Strahlentherapie entscheidend ist .
Wirkmechanismus
Target of Action
The primary target of 6-Amino-2,3-dihydro-1h-indene-5-sulfonamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens . Dysregulation of DDR1 is frequently detected in a variety of human cancers and involved in several key cellular processes .
Mode of Action
6-Amino-2,3-dihydro-1h-indene-5-sulfonamide interacts with DDR1, binding with it and suppressing its kinase activity . This suppression inhibits collagen-induced DDR1 signaling .
Biochemical Pathways
The inhibition of DDR1 signaling by 6-Amino-2,3-dihydro-1h-indene-5-sulfonamide affects several biochemical pathways. These include pathways involved in cell differentiation, proliferation, adhesion, migration, and invasion . The compound also contributes to the inhibition of epithelial-mesenchymal transition (EMT) in certain types of cancers .
Pharmacokinetics
Its molecular weight is 21227 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of 6-Amino-2,3-dihydro-1h-indene-5-sulfonamide’s action include the suppression of DDR1 kinase activity and the inhibition of DDR1 signaling . This leads to the suppression of several cellular processes, including cell differentiation, proliferation, adhesion, migration, and invasion . It also inhibits the epithelial-mesenchymal transition (EMT) in certain types of cancers .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-Amino-2,3-dihydro-1H-indene-5-sulfonamide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an inhibitor of the NLRP3 inflammasome, a protein complex involved in inflammatory responses . The compound binds directly to the NLRP3 protein, blocking its assembly and activation, thereby inhibiting cell pyroptosis .
Cellular Effects
The effects of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the DDR1 kinase, which plays a role in cell adhesion and migration . This inhibition affects cell signaling pathways and can lead to changes in gene expression and cellular behavior.
Molecular Mechanism
At the molecular level, 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. For instance, its binding to the NLRP3 protein prevents the formation of the inflammasome complex, thereby inhibiting the downstream inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target proteins and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide vary with different dosages in animal models. At lower doses, it effectively inhibits target proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects. For example, high doses of the compound have been associated with cytotoxicity and adverse effects on cellular function .
Metabolic Pathways
6-Amino-2,3-dihydro-1H-indene-5-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biochemical and cellular effects .
Transport and Distribution
The transport and distribution of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and distributed to target organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of 6-Amino-2,3-dihydro-1H-indene-5-sulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with target proteins and its overall biochemical effects .
Eigenschaften
IUPAC Name |
6-amino-2,3-dihydro-1H-indene-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3,10H2,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIOYTMAUQHHGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)S(=O)(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)

![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)


![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)
